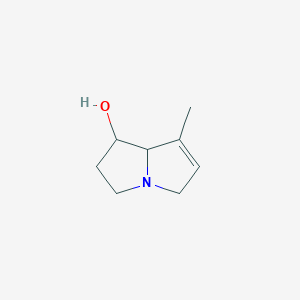
7-Methyl-2,3,5,7a-tetrahydro-1h-pyrrolizin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of pyrrolizine and features a hydroxyl group at the first position and a methyl group at the seventh position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an alcohol solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method allows for efficient and large-scale production of this compound .
化学反应分析
Types of Reactions
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the seventh position can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one.
Reduction: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-amine.
Substitution: 7-Bromo-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol.
科学研究应用
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
Retronecine: A related pyrrolizidine alkaloid with similar structural features but lacking the methyl group at the seventh position.
Heliotridine: Another pyrrolizidine derivative with a hydroxyl group at the first position but different substituents at other positions.
Lycopsamine: A pyrrolizidine alkaloid with similar biological activity but a different substitution pattern.
Uniqueness
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a methyl group allows for diverse chemical reactivity and potential biological activity .
属性
CAS 编号 |
45736-14-9 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
7-methyl-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,7-8,10H,3-5H2,1H3 |
InChI 键 |
WZHPCLWXQJYMIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCN2C1C(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















